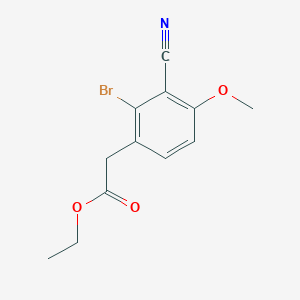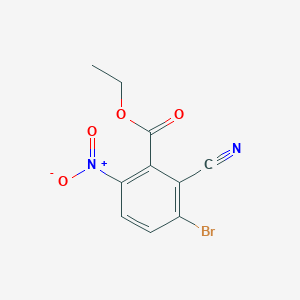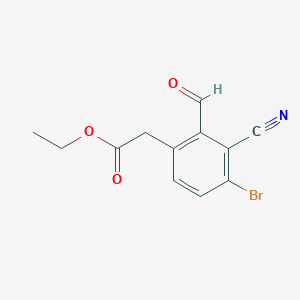
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate
Descripción general
Descripción
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate (EBCMPA) is a phenylacetate derivative that has been used in a variety of scientific research applications due to its unique properties. It is a colorless, volatile liquid with a faint odor and a low melting point. EBCMPA is an effective brominating agent and has been used in a variety of synthetic reactions, such as the synthesis of aryl bromides, alkyl bromides, and phenol derivatives. Additionally, EBCMPA has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and other biological molecules.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been used in a variety of scientific research applications. It has been used as a brominating agent in organic synthesis, as a catalyst in the synthesis of aryl bromides, alkyl bromides, and phenol derivatives. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been used in biochemical and physiological studies due to its ability to interact with proteins and other biological molecules. It has been used to study the effects of bromination on the structure and function of proteins, as well as the effects of bromination on the activity of enzymes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is not fully understood. However, it is believed that the bromine atom in Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is able to interact with the functional groups of proteins and other biological molecules. This interaction can result in a change in the structure and function of the protein, as well as a change in the activity of enzymes.
Biochemical and Physiological Effects
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, including proteases, phosphatases, and kinases. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been shown to affect the structure and function of proteins, including those involved in signal transduction, cell cycle regulation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is a volatile liquid, making it easy to store and handle. However, there are some limitations to using Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate in lab experiments. It is a strong brominating agent, which can lead to unwanted side reactions. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is a potent inhibitor of enzymes, which can lead to unexpected results.
Direcciones Futuras
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has potential for use in a variety of future applications. It could be used in the synthesis of more complex molecules, such as natural products, pharmaceuticals, and agrochemicals. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate could be used in the study of protein structure and function, as well as the study of enzyme activity. Finally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate could be used in the development of new drugs and therapies, as it has been shown to affect the activity of enzymes and the structure and function of proteins.
Propiedades
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(16-2)9(7-14)12(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBFOOFJRCUFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















